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Compound of Interest

Compound Name: PF-05186462

Cat. No.: B3181772 Get Quote

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development

of novel analgesics due to its key role in human pain signaling. A diverse range of inhibitors are

currently in various stages of preclinical and clinical development. A thorough understanding of

their pharmacokinetic (PK) profiles is essential for predicting their clinical viability, determining

appropriate dosing regimens, and anticipating potential drug-drug interactions. This guide

provides a comparative overview of the available pharmacokinetic data for several prominent

Nav1.7 inhibitors.

Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for a selection of Nav1.7

inhibitors that have been evaluated in human clinical trials or are in late-stage preclinical

development. It is important to note that direct cross-study comparisons should be made with

caution due to differences in study design, patient populations, and analytical methods.
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PF-

0508977

1, PF-

0515012

2, PF-

0518646

2, PF-

0524132

8 (Pfizer)

Phase I Oral & IV
Not

Specified

Not

Specified

45 - 392

mL/min/k

g[1][2]

13 - 36

L/kg[1][2]

38 -

110%[1]

[2]

Vixotrigin

e

(BIIB074)

(Biogen)

Phase II Oral 1 - 2[3][4] ~11[3][4]
Not

Specified

Not

Specified

Not

Specified

DS-

1971a

(Daiichi

Sankyo)

Phase I Oral
Not

Specified

Not

Specified

Not

Specified

Not

Specified

Not

Specified

JNJ-

6395591

8

(Janssen

)

Preclinic

al

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Note: "Not Specified" indicates that the data was not available in the public domain from the

reviewed sources. The data for the four Pfizer compounds are presented as ranges observed

in a human microdose study.[1][2]
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Pfizer's Arylsulfonamide Series (PF-05089771, PF-
05150122, PF-05186462, and PF-05241328)
Pfizer investigated a series of potent and selective arylsulfonamide Nav1.7 inhibitors in a

human microdose study to evaluate their pharmacokinetic properties at an early stage.[1][2]

This study allowed for the characterization of intravenous and oral pharmacokinetics of four

compounds. The results demonstrated a wide range in plasma clearance (45 to 392

mL/min/kg), volume of distribution (13 to 36 L/kg), and oral bioavailability (38 to 110%).[1][2]

Based on the human pharmacokinetic data and subsequent modeling, PF-05089771 was

selected as the most promising candidate for further development.[1]

Vixotrigine (BIIB074)
Vixotrigine, developed by Biogen, is a voltage- and use-dependent sodium channel blocker that

has been investigated for the treatment of various neuropathic pain conditions. In a Phase I

study involving healthy volunteers, orally administered vixotrigine demonstrated a time to

maximum plasma concentration (Tmax) of 1-2 hours and a terminal half-life of approximately

11 hours.[3][4] The maximum observed plasma concentration (Cmax) and the area under the

concentration-time curve (AUC) were found to increase with the dose.[3][4]

DS-1971a
DS-1971a is a potent and selective Nav1.7 inhibitor discovered by Daiichi Sankyo. Human

mass balance studies have been conducted for this compound.[5] These studies revealed that

DS-1971a is metabolized to form a major human-specific (disproportionate) metabolite, M1,

through a process mediated by the cytochrome P450 enzyme CYP2C8.[5][6][7] While this

provides valuable insight into its metabolic fate, detailed human pharmacokinetic parameters

such as half-life, clearance, and bioavailability are not yet publicly available.

JNJ-63955918
JNJ-63955918 is a potent and highly selective peptide inhibitor of Nav1.7, derived from a

tarantula venom peptide, that acts as a closed-state blocker.[8] Currently, this compound

appears to be in the preclinical stage of development, and as such, there is no publicly

available human pharmacokinetic data.
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Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from early-phase

human clinical trials and preclinical studies. The general methodologies employed in these

studies are outlined below.

Human Microdose Studies
For the Pfizer compounds, a human microdose study was conducted. This type of study

involves the administration of a very small, sub-pharmacological dose of a drug candidate

(typically less than 100 micrograms) to human volunteers.[9] The primary goal is to obtain early

human pharmacokinetic data, such as clearance, volume of distribution, and absolute

bioavailability, with minimal risk to the subjects.[9] Following administration, plasma samples

are collected at various time points and analyzed using highly sensitive analytical techniques

like accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to measure the low concentrations of the drug.[10] Pharmacokinetic

parameters are then calculated using noncompartmental analysis of the plasma concentration-

time data.[1][2]

Single and Multiple Ascending Dose (SAD/MAD) Studies
The pharmacokinetic profile of Vixotrigine was evaluated in Phase I single ascending dose

(SAD) and multiple ascending dose (MAD) studies in healthy volunteers.[3][4] In SAD studies,

a small group of subjects receives a single dose of the drug, and pharmacokinetic parameters

are assessed. In MAD studies, subjects receive multiple doses of the drug over a period of time

to evaluate its accumulation and steady-state pharmacokinetics. Blood samples are collected

at predetermined time points after drug administration to determine the plasma concentration of

the drug over time. Standard noncompartmental methods are then used to determine key

pharmacokinetic parameters.[3][4]

Visualizing the Pharmacokinetic Workflow
The following diagram illustrates a generalized workflow for the assessment of the

pharmacokinetic profile of a new drug candidate, from preclinical evaluation to clinical studies.
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Generalized Pharmacokinetic Assessment Workflow
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Caption: A flowchart illustrating the typical stages of pharmacokinetic evaluation in drug

development.
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Nav1.7 Signaling Pathway and Inhibition
The Nav1.7 channel is a key component of the pain signaling pathway. The diagram below

illustrates its role in nociceptive neurons and the mechanism of action of its inhibitors.

Role of Nav1.7 in Pain Signaling and Inhibition

Nociceptive Neuron

Noxious Stimulus
(e.g., heat, pressure) Sensory Receptor Membrane Depolarization Nav1.7 Channel

(Amplification of generator potential) Action Potential Generation

Blockade of Na+ influx

Signal Propagation to CNS

Reduced Pain Perception

Inhibited by

Nav1.7 Inhibitor
Binds to the channel

Click to download full resolution via product page

Caption: A diagram showing the role of Nav1.7 in pain signal transmission and its inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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